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Compound of Interest

Compound Name: Sodelglitazar

Cat. No.: B1681033

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the administration
of sodelglitazar (Saroglitazar) in clinical trials, based on publicly available data from studies
investigating its efficacy and safety in treating conditions such as diabetic dyslipidemia and
non-alcoholic fatty liver disease (NAFLD).

Drug Information

e Drug Name: Sodelglitazar (Saroglitazar)

o Mechanism of Action: Sodelglitazar is a dual agonist of Peroxisome Proliferator-Activated
Receptors alpha (PPAR-a) and gamma (PPAR-y), with a predominant affinity for PPAR-a.
This dual agonism allows it to modulate both lipid and glucose metabolism.[1][2][3]

o Formulation: Oral tablets.
e Dosages Used in Clinical Trials: 1 mg, 2 mg, and 4 mg, administered once daily.[4][5]

Clinical Trial Administration Protocols

Sodelglitazar has been evaluated in several key clinical trials, most notably the PRESS
(Prospective Randomized Efficacy and Safety of Saroglitazar) series of studies. The following
protocols are synthesized from these trials.
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General Administration Protocol

e Route of Administration: Oral.
» Dosing Schedule: Once daily, typically in the morning before breakfast.

o Treatment Duration: Varied across trials, commonly ranging from 12 to 56 weeks.

Example Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial involving sodelglitazar.
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Figure 1: A generalized workflow for a sodelglitazar clinical trial.

Patient Population and Eligibility Criteria

The selection of patients for sodelglitazar clinical trials is critical. Below are summarized
inclusion and exclusion criteria based on various study protocols.

Table 1: Summary of Patient Inclusion and Exclusion Criteria
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Criteria Inclusion Exclusion
Age 18 to 75 years -
- Type 2 Diabetes Mellitus with - History of significant cardiac
hypertriglyceridemia - Non- abnormalities - Uncontrolled
Diagnosis alcoholic fatty liver disease hypertension - Hepatic or renal

(NAFLD) or Non-alcoholic
steatohepatitis (NASH)

dysfunction (specific lab cut-

offs apply)

Body Mass Index (BMI)

=23 kg/m 2 or 225 kg/m 2

Laboratory Values

- Triglycerides (TG) >200 and
<500 mg/dL - LDL-C =100
mg/dL - HbAlc between 7%
and 9% - Alanine
aminotransferase (ALT) =50
U/L

- HbAlc > 8% or >9% - Serum
creatinine >1.2 mg/dL -
Bilirubin >1.5 mg/dL

Prior/Concomitant Medications

- Stable dose of metformin or
up to two oral hypoglycemic
agents - Stable dose of

atorvastatin (in some trials)

- Use of insulin, glitazones, or
other lipid-lowering agents
(washout period often
required) - Use of drugs with

potential effects on NASH

Other

- Significant alcohol
consumption - Participation in
other clinical trials within the
last 3 months - Pregnancy or

lactation

Efficacy and Safety Assessment Protocols
Efficacy Endpoints and Assessment Schedule

The primary and secondary efficacy endpoints in sodelglitazar clinical trials typically involve
the assessment of metabolic parameters.

Table 2: Schedule of Efficacy Assessments
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Note: The specific timing of assessments may vary between protocols.
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Detailed Experimental Protocols (Representative)

While specific laboratory manuals for each trial are not publicly available, the following are
representative, standardized protocols for key efficacy assessments.

3.2.1. Lipid Profile Analysis

o Objective: To quantify triglyceride, total cholesterol, LDL-C, HDL-C, and VLDL-C levels in
serum.

e Specimen: Serum, collected after an overnight fast (at least 8 hours).
o Methodology:
o Sample Collection: Collect 5-10 mL of whole blood in a serum separator tube (SST).

o Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge
at 1500 x g for 15 minutes. Separate the serum into a clean, labeled tube.

o Analysis: Use an automated clinical chemistry analyzer (e.g., Cobas 6000) employing
enzymatic colorimetric assays for triglycerides and total cholesterol. HDL-C is measured
directly after precipitation of other lipoproteins. LDL-C is typically calculated using the
Friedewald equation (if triglycerides are <400 mg/dL) or measured directly. VLDL-C is
estimated as Triglycerides/5.

o Quality Control: Run commercial quality control materials with known concentrations at the
beginning and end of each batch of samples.

3.2.2. Glycated Hemoglobin (HbAlc) Assessment

o Objective: To measure the percentage of glycated hemoglobin in whole blood as an indicator
of long-term glycemic control.

e Specimen: Whole blood collected in an EDTA tube.
o Methodology:

o Sample Collection: Collect 2-3 mL of whole blood in an EDTA (lavender top) tube.
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o Analysis: Use a high-performance liquid chromatography (HPLC) method, which is the
reference method for HbAlc measurement.

o Quality Control: Calibrate the instrument according to the manufacturer's instructions and
analyze quality control samples with each run.

3.2.3. Liver Fat Content by MRI-PDFF

» Objective: To non-invasively quantify the fraction of protons in fat relative to the total protons
in the liver.

o Methodology:
o Patient Preparation: Patients should fast for at least 4 hours prior to the scan.

o Image Acquisition: Use a 1.5T or 3T MRI scanner with a specialized multi-echo gradient
echo sequence to acquire images of the liver during a single breath-hold.

o Image Analysis: Use dedicated software to process the MRI data and generate a proton
density fat fraction (PDFF) map of the liver. Regions of interest are drawn on the map to
calculate the mean PDFF.

Safety Monitoring Protocol

A robust safety monitoring plan is essential in clinical trials.

Table 3: Schedule of Safety Assessments
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3.3.1. Management of Adverse Events

e Reporting: All adverse events (AEs), regardless of severity or causality, must be
documented. Serious adverse events (SAES) require expedited reporting to the sponsor and
regulatory authorities.

o Assessment: The investigator must assess the severity, causality, and expectedness of each
AE.

o Action: Depending on the nature of the AE, actions may include dose interruption, dose
reduction, or permanent discontinuation of the study drug. For example, a protocol might
specify discontinuation if ALT or AST levels exceed 3 times the upper limit of normal and are
accompanied by an increase in bilirubin.

Sodelglitazar Signaling Pathway

Sodelglitazar exerts its therapeutic effects by activating PPAR-a and PPAR-y, which are
nuclear receptors that regulate gene expression.
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Figure 2: Simplified signaling pathway of sodelglitazar.

Quantitative Data Summary from Clinical Trials

The following tables summarize the quantitative efficacy data from key clinical trials of

sodelglitazar.

Table 4: Efficacy of Sodelglitazar in the PRESS V Trial (24 Weeks)

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b1681033?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681033?utm_src=pdf-body
https://www.benchchem.com/product/b1681033?utm_src=pdf-body
https://www.benchchem.com/product/b1681033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Sodelglitazar 2 mg

Sodelglitazar 4 mg Pioglitazone 45 mg

Parameter
(n=37) (n=39) (n=33)
Triglycerides (%) -26.4 -45.0 -15.5
LDL-C (mg/dL) - -12.0 £ 39.38 3.5+23.17
VLDL-C (mg/dL) - -23.9+ 15.26 -8.8+24.81
Total Cholesterol
- -18.5 + 40.60 9.1 +28.77
(mg/dL)
Fasting Plasma
- -22.6 £ 66.30 -
Glucose (mg/dL)
HbAlc (%) - -0.3+0.60 -
Table 5: Efficacy of Sodelglitazar in the PRESS VI Trial (12 Weeks)
Parameter Sodelglitazar 2 mg Sodelglitazar 4 mg Placebo
Triglycerides (%) -45.5 -46.7 -
Non-HDL-C (%) -29.2 -32.5 -
LDL-C (%) - -31.3 -
VLDL-C (%) - -46.0 -
Total Cholesterol (%) - -26.1 -
Apo B (%) - -32.0 -
Significant increase Significant increase
HDL-C (%) -

vs. placebo

vs. placebo

Fasting Plasma

Glucose

Significant decrease

vs. placebo

Significant decrease

vs. placebo

Table 6: Efficacy of Sodelglitazar in NAFLD/NASH (16 Weeks)
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Sodelglitazar 1  Sodelglitazar 2 Sodelglitazar 4

Parameter Placebo
mg mg mg

ALT (% change) -25.5 -27.7 -45.8 +3.4

Liver Fat Content
- - -19.7 +4.1

(% change)

Triglycerides

9y - - -68.7 -5.3
(mg/dL change)

Data Analysis Plan

o Primary Efficacy Analysis: The primary efficacy endpoint is typically the percentage change
from baseline in a key parameter (e.qg., triglycerides or ALT) at the end of the treatment
period. An Analysis of Covariance (ANCOVA) model is often used, with the baseline value as
a covariate and treatment group as the main factor.

o Secondary Efficacy Analyses: Similar ANCOVA models are used for secondary endpoints.

o Safety Analysis: Safety data is summarized descriptively. The incidence of adverse events is

tabulated by treatment group.
o Populations for Analysis:

o Intent-to-Treat (ITT) Population: All randomized patients who received at least one dose of

the study drug.

o Per-Protocol (PP) Population: A subset of the ITT population who were compliant with the

protocol and did not have major protocol deviations.

Conclusion

The administration of sodelglitazar in clinical trials follows a structured protocol involving
careful patient selection, standardized drug administration, and rigorous monitoring of efficacy
and safety. The data from these trials demonstrate that sodelglitazar, typically at a dose of 4
mg once daily, is effective in improving lipid profiles, glycemic control, and markers of liver
health in patients with diabetic dyslipidemia and NAFLD. Researchers and clinicians planning
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to use sodelglitazar in a research setting should adhere to these established protocols to
ensure patient safety and data integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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